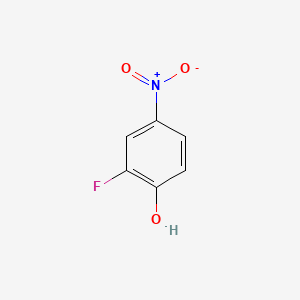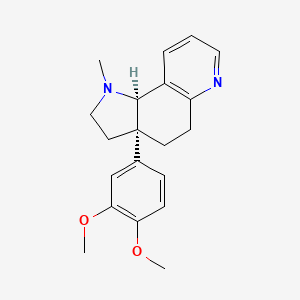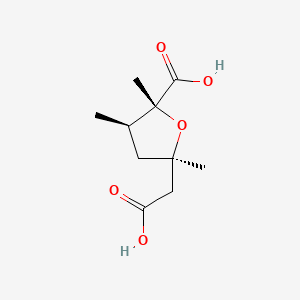
(3-缩水甘油氧丙基)三乙氧基硅烷
概述
描述
(3-Glycidyloxypropyl)triethoxysilane is an organosilicon compound with the chemical formula C12H26O5Si. It is a bifunctional silane, meaning it has two different functional groups: an epoxy group and three ethoxy groups. The epoxy group is highly reactive and can undergo various chemical reactions, while the ethoxy groups can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This compound is widely used as a coupling agent, adhesion promoter, and surface modifier in various industrial and scientific applications .
科学研究应用
(3-Glycidyloxypropyl)triethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials such as glass and metals.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensor applications.
Medicine: Utilized in the development of drug delivery systems and biomedical coatings.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance and durability
作用机制
Target of Action
The primary target of (3-Glycidyloxypropyl)triethoxysilane, also known as (3-Glycidoxypropyl)triethoxysilane, is the surface of various substrates, particularly glass . The compound is used to modify these surfaces to enhance their properties, such as adhesion, stability, and water repellency .
Mode of Action
(3-Glycidyloxypropyl)triethoxysilane is a bifunctional organosilane, possessing three ethoxy groups on one side and an epoxy ring on the other . The ethoxy groups bind well with substrates, such as glass, creating a three-dimensional matrix . The epoxy group is reactive and can form covalent bonds with various functional groups, including amides, alcohols, thiols, and acids .
Biochemical Pathways
The compound does not directly participate in any biochemical pathways. Instead, it modifies the physical and chemical properties of surfaces, which can indirectly influence various processes. For example, in the case of polymer nanocomposite membranes for direct methanol fuel cells (DMFCs), the compound can enhance the membrane’s performance .
Result of Action
The action of (3-Glycidyloxypropyl)triethoxysilane results in the formation of a three-dimensional matrix on the substrate surface . This modification can enhance the substrate’s properties, such as improving adhesion, increasing stability, and imparting water repellency . In the case of polymer nanocomposite membranes for DMFCs, the compound can enhance the membrane’s performance .
Action Environment
The action of (3-Glycidyloxypropyl)triethoxysilane can be influenced by environmental factors. For instance, the compound reacts slowly with moisture or water . Therefore, the compound should be stored under inert atmosphere and in a refrigerator . Additionally, the reaction temperature and pH can affect the compound’s reactivity .
生化分析
Biochemical Properties
(3-Glycidyloxypropyl)triethoxysilane plays a significant role in biochemical reactions due to its ability to form covalent bonds with proteins, enzymes, and other biomolecules. The epoxy group in (3-Glycidyloxypropyl)triethoxysilane can react with nucleophiles such as amines, thiols, and hydroxyl groups, facilitating the formation of stable linkages. This property makes it useful in the immobilization of enzymes and the modification of surfaces for biofunctionalization .
Cellular Effects
(3-Glycidyloxypropyl)triethoxysilane influences various cellular processes by interacting with cell surface proteins and intracellular components. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, (3-Glycidyloxypropyl)triethoxysilane has been shown to modulate the activity of certain kinases and transcription factors, leading to changes in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of (3-Glycidyloxypropyl)triethoxysilane involves its ability to form covalent bonds with biomolecules. The epoxy group reacts with nucleophilic residues on proteins and enzymes, leading to the formation of stable adducts. This interaction can result in enzyme inhibition or activation, depending on the specific target. Additionally, (3-Glycidyloxypropyl)triethoxysilane can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Glycidyloxypropyl)triethoxysilane can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of silanols and other degradation products. Long-term exposure to (3-Glycidyloxypropyl)triethoxysilane can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of (3-Glycidyloxypropyl)triethoxysilane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects, such as cytotoxicity and oxidative stress, may be observed at high doses of (3-Glycidyloxypropyl)triethoxysilane .
Metabolic Pathways
(3-Glycidyloxypropyl)triethoxysilane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular components. These interactions can affect metabolic flux and alter the levels of key metabolites .
Transport and Distribution
Within cells and tissues, (3-Glycidyloxypropyl)triethoxysilane is transported and distributed through interactions with transporters and binding proteins. The compound can localize to specific cellular compartments, where it exerts its biochemical effects. Its distribution is influenced by factors such as cell type, tissue architecture, and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of (3-Glycidyloxypropyl)triethoxysilane is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. This localization can impact its activity and function, influencing processes such as enzyme activity and gene expression .
准备方法
Synthetic Routes and Reaction Conditions
(3-Glycidyloxypropyl)triethoxysilane can be synthesized through the reaction of allyl glycidyl ether with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions include a temperature of around 83°C and a reaction time of approximately 1.5 hours .
Industrial Production Methods
In industrial settings, the production of (3-Glycidyloxypropyl)triethoxysilane involves the use of large-scale reactors and continuous processing techniques. The raw materials are mixed and reacted under controlled conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
(3-Glycidyloxypropyl)triethoxysilane undergoes various types of chemical reactions, including:
Hydrolysis and Condensation: The ethoxy groups can hydrolyze in the presence of water to form silanol groups, which can then condense to form siloxane bonds.
Epoxy Ring-Opening Reactions: The epoxy group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various functionalized products.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Epoxy Ring-Opening: Nucleophiles such as amines, alcohols, and thiols under mild to moderate temperatures.
Major Products Formed
Siloxane Networks: Formed through the hydrolysis and condensation of the ethoxy groups.
Functionalized Silanes: Formed through the reaction of the epoxy group with nucleophiles.
相似化合物的比较
Similar Compounds
- (3-Glycidyloxypropyl)trimethoxysilane
- (3-Aminopropyl)triethoxysilane
- (3-Mercaptopropyl)trimethoxysilane
- (3-Chloropropyl)triethoxysilane
Uniqueness
(3-Glycidyloxypropyl)triethoxysilane is unique due to its combination of an epoxy group and three ethoxy groups. This dual functionality allows it to act as both a coupling agent and a surface modifier, making it highly versatile in various applications. The presence of the epoxy group enables it to undergo a wide range of chemical reactions, while the ethoxy groups facilitate strong bonding with inorganic substrates .
属性
IUPAC Name |
triethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5Si/c1-4-15-18(16-5-2,17-6-3)9-7-8-13-10-12-11-14-12/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUKBNICSRJFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCOCC1CO1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
223645-72-5 | |
| Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223645-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90862997 | |
| Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2602-34-8 | |
| Record name | γ-Glycidoxypropyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2602-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Glycidoxypropyltriethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002602348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(2,3-epoxypropoxy)propyl]triethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-GLYCIDYLOXYPROPYL)TRIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IVM34DGV2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
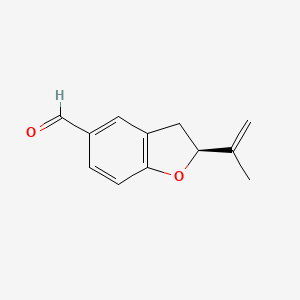

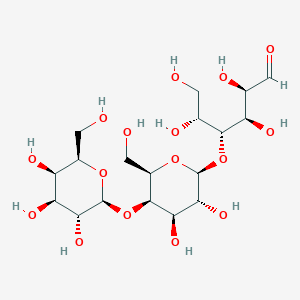

![8-Tricyclo[5.2.1.02,6]decanyloxymethanedithioate](/img/structure/B1220533.png)
